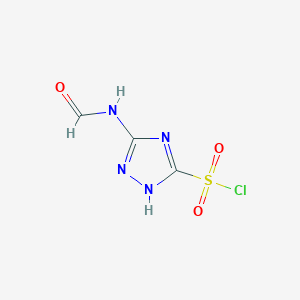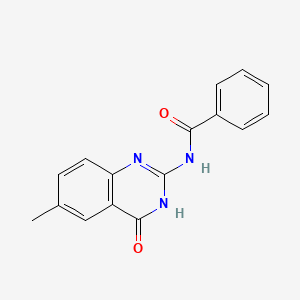
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C14H11NO6 It is known for its unique structure, which includes a pyrrole ring attached to a benzene ring with two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate typically involves the condensation of a pyrrole derivative with a benzene dicarboxylate. One common method is the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. The reaction conditions often include the use of a solvent such as acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate
- Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate
- Dimethyl 5-(2,5-dioxo-1-pyrrolyl)benzene-1,3-dicarboxylic acid dimethyl ester
Uniqueness
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89207-99-8 |
|---|---|
Molekularformel |
C14H13NO4 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
dimethyl 2-pyrrol-1-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-6-5-7-11(14(17)19-2)12(10)15-8-3-4-9-15/h3-9H,1-2H3 |
InChI-Schlüssel |
CSKUDWLQHLQTBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)







![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)


